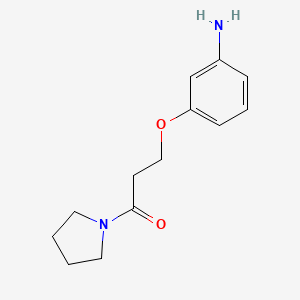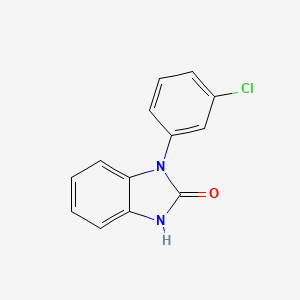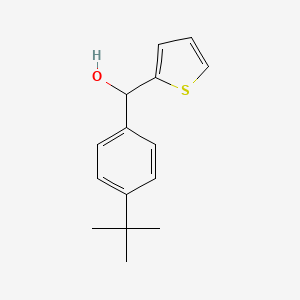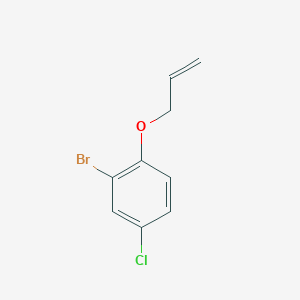![molecular formula C13H15F3O B7847269 Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol
Overview
Description
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C13H15F3O and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
- A study by Ozcubukcu et al. (2009) discusses a ligand, similar in structure to Cyclopentyl [3-(trifluoromethyl)phenyl]methanol, used to form a stable complex with CuCl. This complex acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition reactions due to its low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
Synthesis of Cyclopenta[b]indole Alkaloids
- Dong et al. (2014) explored the use of α-trifluoromethyl-(indol-3-yl)methanols, with a structure related to this compound, in a formal [3+2] cycloaddition. This process is crucial for constructing the five-membered carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids (Dong et al., 2014).
Synthesis of Neuroleptic Drug Models
- Caamaño et al. (1987) described the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, which is structurally similar to this compound. This synthesis aids in the investigation of properties of neuroleptic drugs (Caamaño et al., 1987).
Thermodynamic Analysis in Chemical Industry
- Yao et al. (2015) conducted a thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene, a process relevant to the derivatives of this compound. This study offers insights into the chemical industry's use of such compounds (Yao et al., 2015).
Chiral Chromatographic Method in Antitubercular Compounds
- Research by Shekar et al. (2014) on Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, which shares a similar structural motif with this compound, developed a chiral chromatographic method. This method is vital for the analysis of stereoisomers in antitubercular compounds (Shekar et al., 2014).
properties
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12,17H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHXCWFUHKVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7847189.png)
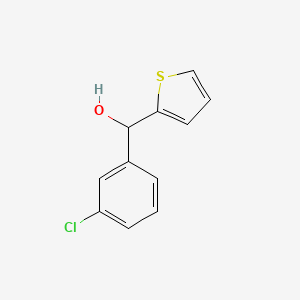
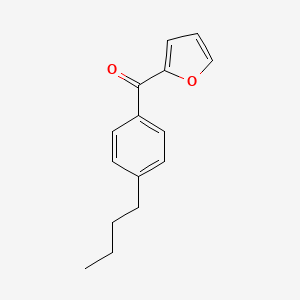
![4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B7847211.png)
![2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847215.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B7847227.png)
![1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B7847232.png)

![Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B7847247.png)

